3-Ethoxy-2,6-difluorobenzenesulfonyl chloride
Overview
Description
3-Ethoxy-2,6-difluorobenzenesulfonyl chloride is a chemical compound . It is related to 2,6-Difluorobenzenesulfonyl chloride, which is a fluorinated building block . The latter can be prepared by reacting difluorophenyllithium with sulfuryl chloride .
Synthesis Analysis
The synthesis of 2,6-Difluorobenzenesulfonyl chloride involves the reaction of difluorophenyllithium with sulfuryl chloride . This compound may be used in the synthesis of 2,6-difluorobenzenesulfonamide and benzoxathiazocine 1,1-dioxides core scaffolds .Molecular Structure Analysis
The molecular formula of 2,6-Difluorobenzenesulfonyl chloride is F2C6H3SO2Cl . Its average mass is 212.602 Da and its monoisotopic mass is 211.951035 Da .Chemical Reactions Analysis
2,6-Difluorobenzenesulfonyl chloride can be used in the synthesis of 2,6-difluorobenzenesulfonamide and benzoxathiazocine 1,1-dioxides core scaffolds . It can also react with 29% ammonium hydroxide to prepare 2,6-Difluorobenzenesulfonamide .Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-Difluorobenzenesulfonyl chloride, a related compound, include a refractive index of n20/D 1.526 (lit.), a boiling point of 210 °C (lit.), and a density of 1.568 g/mL at 25 °C (lit.) .Scientific Research Applications
Ethoxylation and Phase-Transfer Catalysis : The synthesis of ethoxy-4-nitrobenzene through the reaction of 4-chloronitrobenzene with potassium ethoxide, using benzyltriethylammonium chloride as a phase-transfer catalyst under ultrasound irradiation conditions, highlights the utility of similar compounds in organic synthesis. This method demonstrates the effectiveness of phase-transfer catalysts and ultrasound in nucleophilic substitution reactions (Wang & Rajendran, 2007).
Electrochemical Fluorination in Ionic Liquid : The electrochemical fluorination of organosulfur compounds in a specific medium with polystyrene-supported iodobenzene showcases the use of related compounds in the production of fluorinated compounds. This method allows for the recycle use of the catalyst due to its easy separation (Sawamura, Kuribayashi, Inagi, & Fuchigami, 2010).
Synthesis of Liquid Crystal Intermediates : The synthesis of 4-ethoxy-2,3-difluoroacetophenone, a liquid crystal intermediate, using Friedel-Crafts reaction, demonstrates the importance of similar compounds in the production of materials with specific electronic and optical properties (Tong Bin, 2013).
Study of Tautomerism and Solvatochromism : The study of new arylhydrazones of β-diketones and their behavior in different solvents illustrates the role of similar compounds in understanding chemical phenomena like tautomerism and solvatochromism (Kuźnik et al., 2012).
Synthesis of Sulfonamide-Based Dye Intermediates : The preparation of various sulfonamide compounds from substituted benzenesulfonyl chlorides for use as potential herbicides, and their ir and nmr spectral characteristics, demonstrate the application of similar compounds in the synthesis of dyes and potential herbicides (Cremlyn & Cronje, 1979).
Safety and Hazards
2,6-Difluorobenzenesulfonyl chloride is classified as a skin corrosive and eye damage category 1 substance . It has a hazard statement of H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, P363, and P405 . It has a flash point of 110 °C (closed cup) .
Properties
IUPAC Name |
3-ethoxy-2,6-difluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O3S/c1-2-14-6-4-3-5(10)8(7(6)11)15(9,12)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVSAZLWKMRDEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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